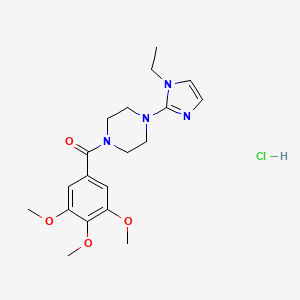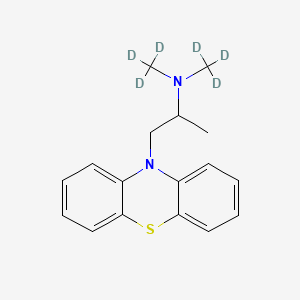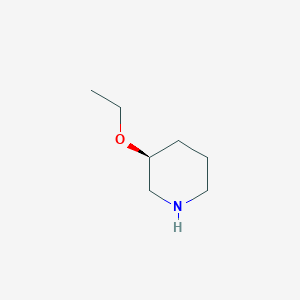
Phosphanylidynegadolinium
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphanylidynegadolinium can be synthesized by reacting gadolinium with phosphorus at high temperatures. The reaction typically follows the equation: [ 4 \text{Gd} + \text{P}_4 \rightarrow 4 \text{GdP} ] Single crystals of this compound can be obtained through mineralization processes .
Industrial Production Methods: Industrial production of this compound involves high-temperature synthesis methods, often in controlled environments to ensure purity and consistency. The process may include steps such as purification of raw materials, precise control of reaction conditions, and post-synthesis treatments to achieve the desired crystal structure and properties .
Análisis De Reacciones Químicas
Types of Reactions: Phosphanylidynegadolinium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gadolinium oxide.
Reduction: Can be reduced to elemental gadolinium and phosphorus under specific conditions.
Substitution: Participates in substitution reactions where phosphorus atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide at high temperatures.
Substitution: Involves reagents like halogens or organophosphorus compounds under controlled conditions.
Major Products:
Oxidation: Gadolinium oxide (Gd2O3)
Reduction: Elemental gadolinium (Gd) and phosphorus (P)
Substitution: Various substituted phosphides depending on the reagents used.
Aplicaciones Científicas De Investigación
Phosphanylidynegadolinium has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of phosphanylidynegadolinium involves its interaction with molecular targets and pathways, primarily through its magnetic and electronic properties. In bioimaging, for example, it enhances the contrast of MRI images by altering the magnetic properties of water molecules in the body. In catalysis, it facilitates chemical reactions by providing active sites for reactants .
Comparación Con Compuestos Similares
- Gadolinium Nitride (GdN)
- Gadolinium Arsenide (GdAs)
- Gadolinium Antimonide (GdSb)
- Gadolinium Bismuthide (GdBi)
Comparison: Phosphanylidynegadolinium is unique among these compounds due to its specific combination of gadolinium and phosphorus, which imparts distinct magnetic and semiconductor properties. While other gadolinium compounds also exhibit high magnetic moments, this compound’s semiconductor characteristics make it particularly valuable in electronic and photonic applications .
Propiedades
IUPAC Name |
phosphanylidynegadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYBPUTWLXQDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311219 | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-79-2 | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12024-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B1650702.png)

![4-{[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]carbonyl}morpholine](/img/structure/B1650706.png)
![N-(4-{[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methyl]thio}phenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B1650709.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B1650710.png)
![N-[5-(aminosulfonyl)-2-hydroxyphenyl]-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B1650712.png)

![[4-[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]-cyclopentylmethanone](/img/structure/B1650714.png)
![N-(2-chloro-4-fluorophenyl)-2-{[2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}acetamide](/img/structure/B1650716.png)

![N-ethyl-2-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}formamido)propanamide](/img/structure/B1650718.png)


![N~1~-[5-(3-chlorophenyl)-3-cyclopropyl-1H-pyrazol-4-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B1650724.png)
